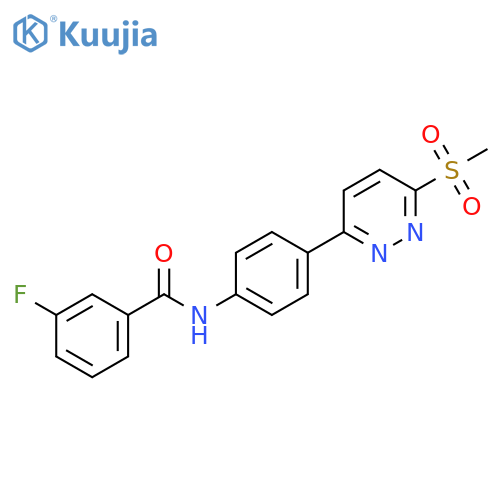Cas no 921838-78-0 (3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide)

921838-78-0 structure
商品名:3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide
3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, 3-fluoro-N-[4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl]-
- AKOS001951750
- 3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
- F2099-0020
- 3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
- 921838-78-0
- 3-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- 3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide
-
- インチ: 1S/C18H14FN3O3S/c1-26(24,25)17-10-9-16(21-22-17)12-5-7-15(8-6-12)20-18(23)13-3-2-4-14(19)11-13/h2-11H,1H3,(H,20,23)
- InChIKey: NTGJYBSKPXZPEE-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(C2=NN=C(S(C)(=O)=O)C=C2)C=C1)(=O)C1=CC=CC(F)=C1
計算された属性
- せいみつぶんしりょう: 371.07399065g/mol
- どういたいしつりょう: 371.07399065g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 587
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.396±0.06 g/cm3(Predicted)
- ふってん: 561.7±50.0 °C(Predicted)
- 酸性度係数(pKa): 12.45±0.70(Predicted)
3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2099-0020-2mg |
3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
921838-78-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2099-0020-2μmol |
3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
921838-78-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2099-0020-1mg |
3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
921838-78-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2099-0020-3mg |
3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
921838-78-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide 関連文献
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
921838-78-0 (3-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide) 関連製品
- 506-17-2(cis-Vaccenic acid)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
